molecular formula C18H16N2O3 B12576586 Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester CAS No. 611198-16-4

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester

Cat. No.: B12576586
CAS No.: 611198-16-4
M. Wt: 308.3 g/mol
InChI Key: YFCJAQCAZBKXEF-LBPRGKRZSA-N
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Description

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is a chemical compound with the molecular formula C18H16N2O3. This compound is known for its unique structure, which includes a fluorenylmethyl ester group and an isocyanatoethyl group. It is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with (1R)-1-isocyanatoethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using spectroscopic techniques to ensure complete conversion. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form stable carbamate and urethane linkages. These reactions are often used to modify proteins and other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is unique due to its specific structural features, including the fluorenylmethyl ester group and the (1R)-1-isocyanatoethyl group. These features confer distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

611198-16-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-1-isocyanatoethyl]carbamate

InChI

InChI=1S/C18H16N2O3/c1-12(19-11-21)20-18(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10H2,1H3,(H,20,22)/t12-/m0/s1

InChI Key

YFCJAQCAZBKXEF-LBPRGKRZSA-N

Isomeric SMILES

C[C@H](NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O

Canonical SMILES

CC(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O

Origin of Product

United States

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